molecular formula C6H8BrClN2 B1374785 (4-Bromopyridin-2-yl)methanamine hydrochloride CAS No. 1001414-95-4

(4-Bromopyridin-2-yl)methanamine hydrochloride

Cat. No.: B1374785
CAS No.: 1001414-95-4
M. Wt: 223.5 g/mol
InChI Key: AGGJLXXNEQXMIB-UHFFFAOYSA-N
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Description

(4-Bromopyridin-2-yl)methanamine hydrochloride is an organic compound with the chemical formula C6H8BrClN2. It is a white crystalline solid that is soluble in water and stable under normal conditions. This compound is commonly used as an intermediate in organic synthesis, serving as a catalyst, ligand, or reagent in the production of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Bromopyridin-2-yl)methanamine hydrochloride typically involves the reaction of (4-Bromopyridin-2-yl)methanamine with hydrochloric acid. The process can be carried out by dissolving (4-Bromopyridin-2-yl)methanamine in an appropriate solvent and then adding hydrochloric acid to the solution. The mixture is stirred to ensure complete reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced under inert gas conditions (such as nitrogen or argon) at temperatures between 2-8°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

(4-Bromopyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

(4-Bromopyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Bromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These complexes can then participate in various chemical reactions, influencing the activity of enzymes or other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromopyridin-2-yl)methanamine hydrochloride is unique due to its specific structure and reactivity. The presence of the bromine atom and the methanamine group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromopyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGJLXXNEQXMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743156
Record name 1-(4-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001414-95-4, 1779128-18-5
Record name 2-Pyridinemethanamine, 4-bromo-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001414-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanamine, 4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779128-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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